molecular formula C19H18FN3O2S B2736261 N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 484681-56-3

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2736261
CAS No.: 484681-56-3
M. Wt: 371.43
InChI Key: XFIYPBVXJTVNFL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the imidazole ring: This step involves the reaction of appropriate precursors to form the imidazole ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction to introduce the methoxyphenyl group onto the imidazole ring.

    Formation of the sulfanyl linkage: This step involves the reaction of the imidazole derivative with a thiol compound to form the sulfanyl linkage.

    Introduction of the fluorophenyl group: This step involves the substitution reaction to introduce the fluorophenyl group onto the acetamide moiety.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide can be compared with other similar compounds, such as:

    4-fluorophenyl 4-methoxyphenyl sulfone: This compound shares similar structural features but differs in its chemical properties and applications.

    5-(4-fluorophenyl)valeric acid: Another compound with a fluorophenyl group, but with different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-23-17(13-3-9-16(25-2)10-4-13)11-21-19(23)26-12-18(24)22-15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYPBVXJTVNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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